molecular formula C20H14N8O3S B10900819 11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

Cat. No.: B10900819
M. Wt: 446.4 g/mol
InChI Key: OHQDZBQKWZKRKS-UHFFFAOYSA-N
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Description

11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound featuring a unique tetracyclic structure with multiple heteroatoms, including nitrogen, sulfur, and oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-nitropyrazole and furan derivatives, which are then subjected to cyclization and functional group transformations under controlled conditions. Common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the tetracyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group on the pyrazole ring, converting it to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the tetracyclic core and the attached heterocycles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development. The presence of multiple heteroatoms and functional groups can interact with biological targets in diverse ways.

Medicine

In medicine, the compound and its derivatives could be investigated for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties. The nitropyrazole moiety, in particular, is known for its pharmacological relevance.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the field of electronics or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with molecular targets through various pathways. The nitropyrazole moiety can undergo reduction to form reactive intermediates that interact with cellular components, while the furan and tetracyclic core can engage in binding interactions with proteins or nucleic acids, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    11,13-dimethyl-4-[5-[(4-aminopyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: This compound differs by having an amino group instead of a nitro group on the pyrazole ring.

    11,13-dimethyl-4-[5-[(4-hydroxypyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene: This variant has a hydroxyl group on the pyrazole ring.

Uniqueness

The uniqueness of 11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its combination of a nitropyrazole moiety with a complex tetracyclic structure, providing a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C20H14N8O3S

Molecular Weight

446.4 g/mol

IUPAC Name

11,13-dimethyl-4-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene

InChI

InChI=1S/C20H14N8O3S/c1-10-5-11(2)23-20-15(10)16-17(32-20)19-24-18(25-27(19)9-21-16)14-4-3-13(31-14)8-26-7-12(6-22-26)28(29)30/h3-7,9H,8H2,1-2H3

InChI Key

OHQDZBQKWZKRKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5=CC=C(O5)CN6C=C(C=N6)[N+](=O)[O-])C

Origin of Product

United States

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